6,6'-Di-tert-Butyl-2,2'-bipyridine
Overview
Description
6,6’-Di-tert-Butyl-2,2’-bipyridine is an organic compound . It is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II), and Zn (II) . It is also a bipyridine cyanocarboxamidine ligand that enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides .
Synthesis Analysis
The synthesis of 2,6-Di-tert-butylpyridine, a related compound, is prepared by the reaction of tert-butyllithium with pyridine . The synthesis of 6,6’-dimethyl-2,2’-bipyridyl, another related compound, has been reported from 6-bromopicoline .Molecular Structure Analysis
The molecular formula of 6,6’-Di-tert-Butyl-2,2’-bipyridine is C18H24N2 . The molecular weight is 268.39700 .Chemical Reactions Analysis
6,6’-Di-tert-Butyl-2,2’-bipyridine has been involved in various chemical reactions. For example, it has been used in the preparation of 2,6-di-tert-butylpyridine hydrotriflate . It has also been used as a proton scavenger to check the progress of the living polymerization of isobutylene .Scientific Research Applications
Supramolecular Chemistry : Biradical compounds like 2,2':6',2''-terpyridine-6,6''-diyl bis(tert-butyl nitroxide) show potential in supramolecular chemistry, especially in switching between high- and low-spin states. This can be used in materials with variable magnetic properties (Konno, Koide, Ishida, 2013).
Catalysis and Synthesis : Bipyridyl ligands, such as 6,6'-Di-tert-Butyl-2,2'-bipyridine, play a role in catalysis. For example, dioxomolybdenum(VI) complexes with bipyridyl ligands show high activity as homogeneous catalysts in the epoxidation of cyclooctene, indicating their utility in organic synthesis (Günyar et al., 2009).
Coordination Chemistry : In coordination chemistry, compounds like Tris(4,4′-di-tert-butyl-2,2′-bipyridine-κ2 N,N′)molybdenum(II) show intricate crystal structures and interactions, demonstrating the potential of 6,6'-Di-tert-Butyl-2,2'-bipyridine in forming complex coordination compounds (Amarante et al., 2011).
Electrocatalysis : In electrocatalysis, compounds like Re(bipy-tBu)(CO)3Cl, where bipy includes 4,4'-di-tert-butyl-2,2'-bipyridine, show improved catalytic activity for the reduction of carbon dioxide to carbon monoxide. This suggests potential applications in energy conversion and environmental remediation (Smieja, Kubiak, 2010).
Organometallic Chemistry : In the realm of organometallic chemistry, cyclometallated derivatives of palladium(II) and platinum(II) derived from 6-t-butyl-2,2′-bipyridine, which is structurally similar to 6,6'-Di-tert-Butyl-2,2'-bipyridine, have been synthesized, indicating the versatility of such ligands in forming metal complexes with potential applications in catalysis and material science (Stoccoro et al., 1993).
Future Directions
properties
IUPAC Name |
2-tert-butyl-6-(6-tert-butylpyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-17(2,3)15-11-7-9-13(19-15)14-10-8-12-16(20-14)18(4,5)6/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUZGUUGIRGZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)C2=NC(=CC=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Di-tert-Butyl-2,2'-bipyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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